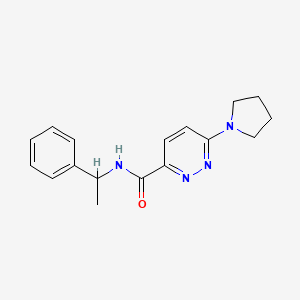
N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPCC is a pyridazine derivative that has been synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential therapeutic uses.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research on compounds similar to "N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide" includes the exploration of heterocyclic synthesis, which is fundamental in developing pharmaceuticals and agrochemicals. For instance, the study by Hussein et al. (2009) delves into heterocyclic synthesis involving compounds like N-1-Naphthyl-3-oxobutanamide to create derivatives with potential biological activities (Hussein et al., 2009). This research underscores the versatility and significance of pyridazine derivatives in synthesizing complex molecules.
Antimicrobial Activity
Another critical area of research is the antimicrobial activity of pyridazine derivatives. Gad-Elkareem et al. (2011) synthesized novel pyridine-2(1H)-thione derivatives, exhibiting promising antimicrobial properties (Gad-Elkareem et al., 2011). Such studies are crucial in the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi.
Chemical Properties and Applications
The unique chemical properties of pyridazine derivatives, such as those related to "N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide," are also a subject of scientific inquiry. Wermuth (2011) discusses the bioisosteric replacement of phenyl rings with pyridazine rings, enhancing the pharmacological profile of compounds by offering more interaction possibilities and improved physicochemical properties (Wermuth, 2011).
Propiedades
IUPAC Name |
N-(1-phenylethyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13(14-7-3-2-4-8-14)18-17(22)15-9-10-16(20-19-15)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPFYODDPABIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)
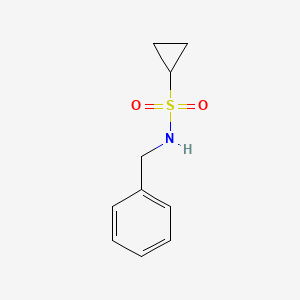
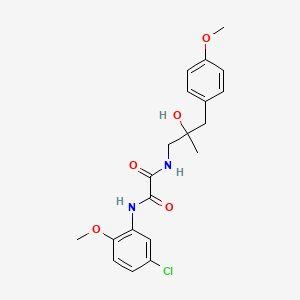
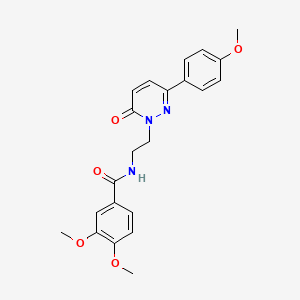
![3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2960570.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2960572.png)
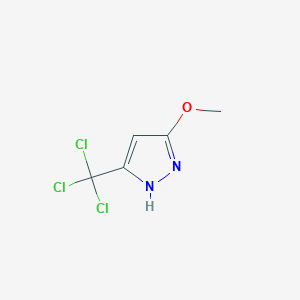
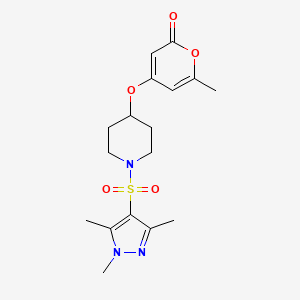

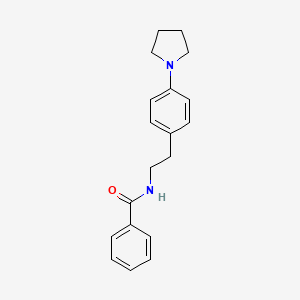
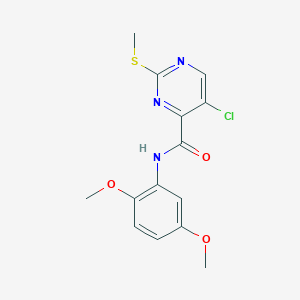
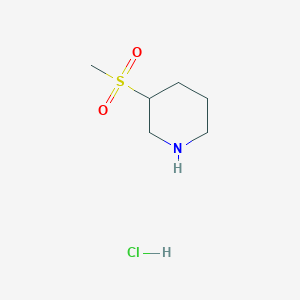

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2960585.png)